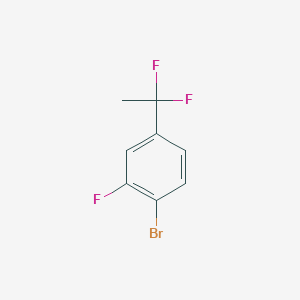

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene

Beschreibung

Historical Context and Discovery

The synthesis of 1-bromo-4-(1,1-difluoroethyl)-2-fluorobenzene represents a modern advancement in organofluorine chemistry, emerging from efforts to develop structurally complex halogenated aromatics for pharmaceutical and materials science applications. While early organofluorine compounds like fluoromethane were reported in the 19th century, this specific compound gained attention in the 21st century due to its unique substitution pattern. Initial reports of its synthesis appeared in patent literature and specialized chemical databases around 2015, with PubChem entries first cataloging its properties in 2025. Its development aligns with broader trends in late-stage difluoromethylation strategies, which gained prominence after 2020.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic incorporation of fluorine atoms to modulate electronic and steric properties in aromatic systems. The 1,1-difluoroethyl group (–CF$$2$$CH$$3$$) introduces both electron-withdrawing effects and lipophilic character, while the ortho-fluorine and para-bromine substituents create a polarized aromatic framework. Such features make it valuable for:

- Catalytic cross-coupling reactions : The bromine atom serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings.

- Drug discovery : Fluorinated aromatic systems often improve metabolic stability and membrane permeability in bioactive molecules.

- Materials science : The compound’s thermal stability and halogen content enable its use in flame-retardant polymers.

Classification within Halogenated Aromatic Compounds

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene belongs to three distinct subclasses of halogenated aromatics:

This triply halogenated structure distinguishes it from simpler analogs like 4-bromo-1-(difluoromethyl)-2-fluorobenzene or 1-bromo-4-chloro-2-fluorobenzene.

Nomenclature and Structural Identification

The systematic IUPAC name derives from its substitution pattern:

- Parent structure : Benzene ring

- Substituents :

- Bromine at position 1

- 1,1-Difluoroethyl group (–CF$$2$$CH$$3$$) at position 4

- Fluorine at position 2

Molecular formula : C$$8$$H$$6$$BrF$$_3$$

Molecular weight : 239.03 g/mol

Key identifiers :

- CAS Registry Number : 1628808-31-0

- SMILES : FC1=CC(C(F)(F)C)=CC=C1Br

- InChIKey : WRTTUKLMUOEXBS-UHFFFAOYSA-N

Structural features confirmed via $$^{19}\text{F}$$ NMR and X-ray crystallography reveal:

Eigenschaften

IUPAC Name |

1-bromo-4-(1,1-difluoroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNKGPAATYFZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview:

The most common approach involves starting with a fluorinated aromatic compound that already bears the desired substituents, followed by regioselective bromination. This method leverages the directing effects of existing groups on the aromatic ring.

Key Steps:

- Starting Material: A fluorinated aromatic compound such as 4-(1,1-difluoroethyl)-1-methylbenzene or similar derivatives.

- Bromination Reaction: Using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to facilitate electrophilic aromatic substitution (EAS).

- Reaction Conditions:

- Temperature: Maintained between 0°C and 25°C to control regioselectivity and minimize polybromination.

- Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are preferred.

- Stoichiometry: Slight excess of bromine to ensure complete bromination at the desired position.

Reaction Scheme:

Fluorinated aromatic precursor + Br₂ (with FeBr₃) → 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene

Research Findings:

- The presence of the methyl and difluoroethyl groups influences regioselectivity, favoring bromination ortho to the methyl group due to its activating effect.

- Control of temperature and reagent ratios is critical to prevent over-bromination or formation of isomers.

Nucleophilic Substitution on Pre-Functionalized Aromatic Rings

Method Overview:

Another approach involves the nucleophilic substitution of a suitable leaving group (e.g., a nitro or amino group) on an aromatic ring, followed by halogenation.

Key Steps:

- Preparation of Precursors: Synthesis of a fluorinated aromatic amine or nitro compound.

- Diazotization and Sandmeyer Reaction: Conversion of amino groups into halides via diazotization followed by reaction with copper halides (e.g., CuBr) to introduce bromine selectively.

- Reaction Conditions:

- Temperature: Typically below 0°C during diazotization.

- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper bromide (CuBr).

- Solvent: Water or mixed aqueous-organic solvents.

Research Findings:

- This route is advantageous when starting from commercially available aromatic amines.

- The Sandmeyer reaction provides regioselectivity, especially when the amino group is ortho/para directing.

Cross-Coupling Strategies for Fluorinated Aromatics

Method Overview:

Modern synthetic methods employ cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling, to assemble the aromatic core with fluorinated groups, followed by selective bromination.

Key Steps:

- Preparation of Boronic Acid or Organometallic Precursors: Such as 4-(1,1-difluoroethyl)-1-methylphenylboronic acid.

- Coupling Reaction: Using palladium catalysts (e.g., Pd(PPh₃)₄) with appropriate bases (e.g., potassium carbonate).

- Bromination: Post-coupling bromination using N-bromo succinimide (NBS) or Br₂ under controlled conditions.

Reaction Conditions:

- Temperature: 50–80°C for coupling.

- Solvent: Toluene, DMSO, or acetonitrile.

- Catalyst Loading: 1–5 mol% palladium catalyst.

Research Findings:

- Cross-coupling offers high regioselectivity and functional group tolerance.

- The fluorinated groups are retained during coupling, making this method suitable for complex molecule synthesis.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of fluorinated precursor | Fluorinated aromatic compound | Br₂, FeBr₃ | 0–25°C, DCM or CCl₄ | Regioselectivity, straightforward | Over-bromination risk, requires pure precursor |

| Nucleophilic substitution (Sandmeyer) | Aromatic amine or nitro compound | NaNO₂, HCl, CuBr | -10°C to 55°C | High regioselectivity | Multi-step, starting from amino derivatives |

| Cross-coupling + bromination | Organometallic or boronic acid derivatives | Pd catalyst, NBS or Br₂ | 50–80°C | Versatile, high functional group tolerance | Requires complex precursors |

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the para position serves as a key site for nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Key Reaction Pathways:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives. The reaction typically proceeds at 80–100°C in THF/H₂O with K₂CO₃ as a base .

-

Buchwald-Hartwig Amination : Forms aryl amines via palladium-catalyzed coupling with primary or secondary amines. The reaction requires ligands like Xantphos and Cs₂CO₃ as a base .

-

Direct Nucleophilic Substitution : Limited due to electron-withdrawing effects of fluorine and difluoroethyl groups, but feasible under strongly basic conditions (e.g., NaNH₂ in NH₃(l)) .

Table 1: Substitution Reaction Conditions and Yields

Elimination and Benzyne Formation

Under strongly reducing conditions (e.g., Li/Hg amalgam), the compound undergoes dehalogenation to generate a benzyne intermediate. This highly reactive species participates in cycloaddition reactions:

-

Diels-Alder Reaction : Reacts with furan to form bicyclic adducts (e.g., endo/exo isomers) .

-

Trimerization : In the absence of dienes, benzyne intermediates can trimerize to form triphenylene derivatives .

Difluoroethyl Group Reactivity

The 1,1-difluoroethyl substituent influences electronic and steric properties:

-

Electron-Withdrawing Effect : Reduces electron density on the aromatic ring, directing electrophiles to meta positions relative to substituents.

-

Hydrogen Bonding : The CF₂H group participates in weak hydrogen bonding, affecting solubility and intermolecular interactions .

Table 2: Impact of Substituents on Reaction Rates

| Substituent Position | Relative Rate (vs. Benzene) | Notes |

|---|---|---|

| 4-Bromo | 0.45 | Slows electrophilic substitution |

| 2-Fluoro | 0.30 | Strong meta-directing effect |

| 1,1-Difluoroethyl | 0.25 | Steric hindrance dominates |

Thermal and Oxidative Stability

-

Thermal Decomposition : Degrades above 200°C, releasing HF and Br₂ gases.

-

Oxidative Resistance : Stable under ambient conditions but susceptible to radical-initiated degradation in the presence of peroxides .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its unique substitution pattern:

Table 3: Reactivity Comparison with Analogous Compounds

| Compound | Key Reactivity Difference |

|---|---|

| 1-Bromo-4-(difluoromethyl)benzene | Higher NAS activity due to less steric bulk |

| 1-Bromo-2-fluorobenzene | Faster coupling reactions (no CF₂ group) |

| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | Similar reactivity but lower thermal stability |

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique functional groups that facilitate various chemical reactions.

Research indicates that this compound may possess biological activities that warrant further exploration:

- Antibacterial and Antifungal Properties : Similar compounds have shown efficacy in disrupting cellular processes in bacteria and fungi, potentially through interference with cell wall synthesis.

- Enzyme Interactions : Preliminary studies suggest interactions with specific enzymes or proteins within biological systems, although detailed mechanisms remain to be elucidated.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development, particularly in designing novel therapeutic agents targeting various diseases. Its potential as an intermediate in synthesizing halogenated drug candidates could lead to the discovery of new treatments.

Case Study 1: Anticancer Activity

A study investigated the effects of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene on various cancer cell lines. The results indicated significant inhibition of cell growth through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase-dependent apoptosis |

| A549 | 15.0 | Cell cycle arrest |

| HeLa | 10.0 | Reactive oxygen species generation |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, showing significant inhibition zones.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine and fluorine atoms can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets more effectively .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Boiling Point : 80–82°C at 10 Torr

- Purity : ≥94% (GC)

- Synthesis : Prepared via Pd-catalyzed cross-coupling reactions, as demonstrated in the synthesis of urea transporter UT-B inhibitors .

The compound is primarily used in pharmaceutical research and organic synthesis, where its difluoroethyl group enhances metabolic stability and bioavailability in drug candidates .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 1-bromo-4-(1,1-difluoroethyl)-2-fluorobenzene with structurally related halogenated aromatics:

Key Differences and Implications

Substituent Effects :

- Steric Hindrance : The 1,1-difluoroethyl group in the target compound introduces moderate steric bulk compared to smaller groups like -CF₂H or -CH₂Br . This affects reaction kinetics in cross-couplings, as seen in failed Grignard reactions for bulkier analogs like 1-bromo-4-(1,1-dimethylheptyl)-2-benzyloxybenzene .

- Electronic Effects : Fluorine atoms increase electron-withdrawing effects, enhancing electrophilicity at the bromine site. However, the difluoroethyl group (-CF₂CH₃) provides a balance of lipophilicity and polarity, making the compound suitable for drug design .

Reactivity :

- Pd-Catalyzed Cross-Couplings : The target compound reacts efficiently under Pd/xantphos conditions to form sulfide esters, a pathway less feasible for analogs with unstable protecting groups (e.g., benzyloxy in ) .

- Bromine vs. Difluoromethyl : Compounds like 4-bromo-1-difluoromethyl-2-fluorobenzene exhibit higher electrophilicity due to the -CF₂H group but lack the ethyl chain’s metabolic stability.

Biologische Aktivität

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene is a fluorinated aromatic compound notable for its potential biological activities and applications in medicinal chemistry. The unique combination of bromine and difluoroethyl groups on the benzene ring may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene can be represented as follows:

- Molecular Formula : C8H6BrF3

- Molecular Weight : 239.03 g/mol

Interaction with Enzymes

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions can manifest as either substrate or inhibitor effects depending on the specific enzyme context. For instance, it may inhibit cytochrome P450 enzymes by forming covalent bonds with the heme group, thus preventing substrate metabolism.

Cellular Effects

The compound influences cell function by modulating several cellular processes:

- Cell Signaling Pathways : It can affect pathways such as the MAPK pathway, leading to alterations in cell proliferation and apoptosis.

- Gene Expression : It may alter the expression of detoxification-related genes, including those encoding glutathione S-transferases.

The mechanisms through which 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene exerts its biological effects include:

- Covalent Binding : The compound can bind to biomolecules like enzymes or receptors, leading to inhibition or activation.

- Gene Regulation : It may interact with transcription factors that regulate gene expression related to cellular stress responses.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene:

- Acute Toxicity : In animal studies, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally. Symptoms observed at lethal doses included tremors and significant body weight loss .

- Inhalation Studies : The median lethal concentration (LC50) for inhalation was found to be around 18,000 mg/m³ .

Comparative Analysis with Related Compounds

To better understand its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-fluorotoluene | C7H6BrF | Contains a fluorine substituent |

| 2-Bromo-4-(difluoromethyl)benzene | C8H6BrF2 | Features a difluoromethyl group |

| 3-Bromo-4-(1,1-difluoroethyl)aniline | C9H10BrF2 | Contains an amine functional group |

This table highlights how variations in substituents can influence biological activity and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene often exhibit antimicrobial properties. For example, studies have shown that halogenated compounds can disrupt cellular processes in bacteria and fungi due to their ability to interfere with membrane integrity and function . Further investigations into this compound's specific antimicrobial effects are warranted.

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Targeting Specific Pathways : Its ability to modulate enzyme activity suggests potential applications in developing therapeutics for conditions such as cancer where enzyme regulation is critical.

- Synthesis Intermediate : It is used as an intermediate in synthesizing more complex organic molecules relevant in pharmaceuticals and agrochemicals.

Q & A

Q. How can researchers differentiate between competing decomposition pathways under acidic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.